molecular formula C10H10O4 B047668 Dimethyl isophthalate CAS No. 1459-93-4

Dimethyl isophthalate

Cat. No. B047668
CAS RN: 1459-93-4
M. Wt: 194.18 g/mol
InChI Key: VNGOYPQMJFJDLV-UHFFFAOYSA-N
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Description

Dimethyl isophthalate (DMI) is a derivative of phthalic acid, categorized under phthalate esters (PAEs). PAEs are known for their widespread use as plasticizers to enhance the flexibility and durability of plastic materials. However, Dimethyl isophthalate also has significance in chemical synthesis and various industrial applications due to its chemical properties (Huang et al., 2021).

Synthesis Analysis

The synthesis of Dimethyl isophthalate involves esterification reactions where isophthalic acid reacts with methanol under the catalyst's presence. Various synthesis methods have been explored to optimize the yield and purity of DMI. Advances in catalysis and reaction conditions continue to evolve, offering more efficient and environmentally friendly approaches to DMI production (Staples et al., 1997).

Molecular Structure Analysis

The molecular structure of Dimethyl isophthalate features two ester groups attached to a benzene ring at the 1,3-positions, indicative of the isophthalate structure. This configuration imparts distinct chemical properties to DMI, including its reactivity and interactions with other compounds. Molecular structure analysis aids in understanding the compound's behavior in various chemical environments and its application potential (Matsuda, 1987).

Chemical Reactions and Properties

Dimethyl isophthalate participates in numerous chemical reactions, serving as a precursor for synthesizing polymers, resins, and other organic compounds. Its reactivity with different reagents allows for the production of a wide range of materials with varied properties. Studies have explored its role in the synthesis of polyesters, polyurethanes, and other polymers, highlighting its versatility and importance in materials science (Abdalla & Liu, 2018).

Physical Properties Analysis

DMI is characterized by its physical properties, including melting and boiling points, solubility in various solvents, and its stability under different conditions. These properties are crucial for its handling, storage, and application in industrial processes. Understanding the physical properties of DMI is essential for its effective use in manufacturing and synthesis (Gaber et al., 2017).

Chemical Properties Analysis

The chemical properties of Dimethyl isophthalate, including its reactivity, stability, and interactions with other chemicals, are central to its applications in synthesis and manufacturing. Its ester functional groups are reactive sites that can undergo hydrolysis, substitution, and other reactions, making DMI a valuable intermediate in organic synthesis. Research into its chemical properties has led to innovations in materials science and chemical engineering (Albano & Aronica, 2017).

Scientific Research Applications

  • Insect Repellent

    • Application Summary : Dimethyl isophthalate is used as an insect repellent, specifically as an ectoparasiticide for mosquitoes and flies for animal livestock .
    • Results or Outcomes : The use of Dimethyl isophthalate has been effective in repelling insects, contributing to the health and safety of both humans and animals .
  • Cosmetics

    • Application Summary : Dimethyl isophthalate is used in cosmetics, particularly in products such as nail polishes .
    • Methods of Application : It is added to cosmetic formulations where it acts as a plasticizer, reducing cracking and making products less brittle .
    • Results or Outcomes : The addition of Dimethyl isophthalate improves the durability and performance of cosmetic products .
  • Ink Manufacturing

    • Application Summary : Dimethyl isophthalate is used in the production of inks .
    • Results or Outcomes : The use of Dimethyl isophthalate enhances the properties of the ink, contributing to its performance and quality .
  • Soap Manufacturing

    • Application Summary : Dimethyl isophthalate is used in the production of soaps .
    • Results or Outcomes : The addition of Dimethyl isophthalate improves the properties of the soap, contributing to its performance and quality .
  • Household Cleaning Supplies

    • Application Summary : Dimethyl isophthalate is used in the production of household cleaning supplies .
    • Results or Outcomes : The use of Dimethyl isophthalate enhances the properties of the cleaning products, contributing to their performance and effectiveness .
  • Solid Rocket Propellants

    • Application Summary : Dimethyl isophthalate is used in solid rocket propellants as a stabilizer .
    • Results or Outcomes : The addition of Dimethyl isophthalate improves the stability of the propellant, contributing to the performance and safety of the rocket motor .
  • Plasticizer for Cellulose-Esters

    • Application Summary : Dimethyl isophthalate is used as a plasticizer for cellulose-esters, including cellulose acetate, cellulose acetate butyrate, and cellulose propionate compositions .
    • Results or Outcomes : The addition of Dimethyl isophthalate improves the flexibility and durability of the cellulose-ester products .
  • Organic Synthesis

    • Application Summary : Dimethyl isophthalate is used in organic synthesis .
    • Results or Outcomes : The use of Dimethyl isophthalate contributes to the synthesis of various organic compounds .
  • Gas Chromatography

    • Application Summary : Dimethyl isophthalate is used as a fixed plate for gas chromatography .
    • Results or Outcomes : The use of Dimethyl isophthalate improves the separation and analysis of compounds in gas chromatography .
  • Detergents

    • Application Summary : Dimethyl isophthalate is used in the production of detergents .
    • Results or Outcomes : The use of Dimethyl isophthalate enhances the properties of the detergents, contributing to their performance and effectiveness .
  • Lubricating Oils

    • Application Summary : Dimethyl isophthalate is used in lubricating oils .
    • Results or Outcomes : The addition of Dimethyl isophthalate improves the properties of the lubricating oils, contributing to their performance and quality .
  • Food Packaging

    • Application Summary : Dimethyl isophthalate is used in food packaging .
    • Results or Outcomes : The use of Dimethyl isophthalate enhances the properties of the food packaging, contributing to its performance and safety .
  • Polyester Synthesis

    • Application Summary : Dimethyl isophthalate is used in the synthesis of branched polyesters .
    • Results or Outcomes : The use of Dimethyl isophthalate contributes to the synthesis of various polyester compounds .
  • Diluent in Microstructure Analysis

    • Application Summary : Dimethyl isophthalate is used as a diluent in the microstructure analysis of Polyethylene terephthalate (PET) .
    • Results or Outcomes : The use of Dimethyl isophthalate helps in improving the analysis of PET microstructure .
  • Pharmaceutical Applications

    • Application Summary : Dimethyl isophthalate is used in pharmaceutical applications .
    • Results or Outcomes : The use of Dimethyl isophthalate enhances the properties of the pharmaceutical products .
  • Adhesives and Sealants

    • Application Summary : Dimethyl isophthalate is used in the production of adhesives and sealants .
    • Results or Outcomes : The use of Dimethyl isophthalate enhances the properties of the adhesives and sealants, contributing to their performance and effectiveness .
  • Coatings

    • Application Summary : Dimethyl isophthalate is used in the production of coatings .
    • Results or Outcomes : The use of Dimethyl isophthalate enhances the properties of the coatings, contributing to their performance and quality .
  • Fragrances

    • Application Summary : Dimethyl isophthalate is used in the production of fragrances .
    • Results or Outcomes : The use of Dimethyl isophthalate enhances the properties of the fragrances, contributing to their performance and quality .

Safety And Hazards

Dimethyl isophthalate can cause eye irritation . It is also harmful to aquatic life . In the event of fire, hazardous combustion gases or vapors may develop . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling dimethyl isophthalate .

Future Directions

The global dimethyl isophthalate market is projected to experience significant growth in the coming years, driven by increasing environmental concerns, government incentives, and advancements in technology . The market presents opportunities for various stakeholders, including those in the fields of polymer synthesis and optical resin . Collaboration between the private sector and governments can accelerate the development of supportive policies, research and development efforts, and investment in the dimethyl isophthalate market .

properties

IUPAC Name

dimethyl benzene-1,3-dicarboxylate
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InChI

InChI=1S/C10H10O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h3-6H,1-2H3
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InChI Key

VNGOYPQMJFJDLV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC(=O)C1=CC(=CC=C1)C(=O)OC
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Molecular Formula

C10H10O4
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DSSTOX Substance ID

DTXSID8027402
Record name Dimethyl isophthalate
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Molecular Weight

194.18 g/mol
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Physical Description

Other Solid, Solid; [HSDB] Chips; [MSDSonline]
Record name 1,3-Benzenedicarboxylic acid, 1,3-dimethyl ester
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Boiling Point

282 °C
Record name DIMETHYL ISOPHTHALATE
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Flash Point

280 °F (138 °C) (Closed cup)
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Solubility

Slightly soluble in alcohol., In water, 290 mg/L, temperature not specified
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Density

1.194 g/cu cm at 20 °C
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Vapor Pressure

0.00963 [mmHg], 9.63X10-3 mm Hg at 25 °C /estimated/
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Product Name

Dimethyl isophthalate

Color/Form

Needles from dilute alcohol, ... Solid at room temperature.

CAS RN

1459-93-4
Record name Dimethyl isophthalate
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Melting Point

67.5 °C
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Synthesis routes and methods I

Procedure details

Following the general procedure of Example 9, a slurry of 7.46 parts isophthalic acid in 80 parts dry dichloromethane was added to a mixture of 7.91 parts pyridine and 9.77 parts phosgene in 210 parts dry dichloromethane at 25° to 30° C. The ratio of equivalents of pyridine base/COOH acid group was 1.10. After carrying out the reaction and esterifying the resulting diacid chloride by the procedure described in Example 1 there was obtained a 100% yield of dimethyl isophthalate corresponding to a 100% yield of isophthaloyl chloride formed initially in the reaction.
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diacid chloride
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Synthesis routes and methods II

Procedure details

The block copolyester is sold by E. I. du Pont de Nemours and Company and is characterized by a melt index (2160 g./200° C.) of 6-8, a TMA S.P. of 144° C. and a DTA crystalline M.P. of 154° C. The 1,4-butanediol/PTMEG mole ratio is 5.0 and the dimethylterephthalate to total phthalate ratio is 0.78.
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copolyester
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Synthesis routes and methods III

Procedure details

Using General Procedure A: Reaction of (S)-(3,5-Dimethyl-pyridin-2-ylmethyl)-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine, 4-bromomethyl-isophthalic acid dimethyl ester (Egbertson, M. S. et al. Bioorg. Med. Chem. Lett. 1996, 6, 2519-2524), DIPEA and KI in CH3CN gave 4-1[(3,5-dimethyl-pyridin-2-ylmethyl)-(5,6,7,8-tetrahydro-quinolin-8-yl)-amino]-methyl}-isophthalic acid dimethyl ester as a tan oily foam. 1H NMR (CDCl3) δ 1.64 (m, 1H), 2.01 (m, 2H), 2.14 (s+m, 4H), 2.27 (s, 3H), 2.68 (m, 1H), 2.79 (m, 1H), 3.89 (s, 6H), 3.92 (s, 2H), 4.09 (t, 1H, J=6.0 Hz), 4.26 (m, 2H), 6.97 (s, 1H), 7.03 (m, 1H), 7.30 (d, 1H, J=9.0 Hz), 7.89 (dd, 2H, J=7.5, 4.5 Hz), 8.02 (s, 1H), 8.25 (s, 1H), 8.50 (d, 1H, J=3.0 Hz). 13C NMR (CDCl3) δ 18.1, 18.7, 22.2, 26.8, 29.7, 52.5, 54.7, 57.1, 63.3, 121.9, 128.0, 130.7, 131.4, 131.9, 133.3, 134.5, 136.7, 138.8, 146.3, 148.5, 166.8, 168.1. HPLC: 96%. ES-MS m/z 474 [M+H]+, 496 [M+Na]+. Anal. Calcd. for C28H31N3O4.1.1H2O: C, 68.30; H, 6.59; N, 8.53. Found: C, 68.23; H, 6.41; N, 8.60.
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(S)-(3,5-Dimethyl-pyridin-2-ylmethyl)-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,540
Citations
J Li, JD Gu, L Pan - International Biodeterioration & Biodegradation, 2005 - Elsevier
Phthalate ester isomers, including dimethyl phthalate (DMP), dimethyl isophthalate (DMI) and dimethyl terephthalate (DMT), were found to be transformed by Rhodococcus rubber Sa …
Number of citations: 118 www.sciencedirect.com
Y Feng, ZT Liu, J Liu, YM He, QY Zheng… - Journal of the American …, 2009 - ACS Publications
… The multiple strong π−π stacking interactions due to the peripheral dimethyl isophthalate rings and the internal benzyl rings are found to be the key contributor in forming the self-…
Number of citations: 78 pubs.acs.org
J Li, JD Gu - Science of the Total Environment, 2007 - Elsevier
… Dimethyl isophthalate (DMI) is widely used in the production of sodium dimethyl isophthalate-5-sulfonate (SIPM) for enhancing the chromaticity of polyethylene terephthalate (PET). …
Number of citations: 77 www.sciencedirect.com
S Zekriardehani, AS Joshi, SA Jabarin… - …, 2018 - ACS Publications
The effect of blending two low molecular weight diluents (LMWD), dimethyl terephthalate (DMT) and dimethyl isophthalate (DMI), on the microstructure, free volume, and the barrier …
Number of citations: 34 pubs.acs.org
WV Steele, RD Chirico, SE Knipmeyer… - Journal of Chemical & …, 1997 - ACS Publications
This paper reports measurements made for DIPPR Research Project 821 in the 1993 Project Year. Vapor pressures were measured to a pressure limit of 270 kPa or lower …
Number of citations: 82 pubs.acs.org
C Wu, Y Cheng, L Wang, X Li - Chinese journal of chemical engineering, 2017 - Elsevier
The binary solid–liquid equilibrium of Dimethyl Terephthalate (DMT), Dimethyl Isophthalate (DMI) and Dimethyl Phthalate (DMP) was investigated by experiment and differential …
Number of citations: 7 www.sciencedirect.com
R Flammang, N Dechamps, P Gerbaux, PC Nam… - International Journal of …, 2008 - Elsevier
The MS/MS spectrum of the metastable molecular ions of dimethyl isophthalate 1 differs from that of the isomeric dimethyl terephthalate 2 by the observation of, inter alia, a quite intense …
Number of citations: 8 www.sciencedirect.com
YP Wang, JD Gu - Human and Ecological Risk Assessment: An …, 2006 - Taylor & Francis
Viarovorax paradoxusT4 strain was isolated from deep-ocean sediment and demonstrated to be able to degrade dimethyl isophthalate (DMI). When DMI was utilized as the sole source …
Number of citations: 33 www.tandfonline.com
Q Jiang, GH Gao, YX Yu, Y Qin - Journal of Chemical & …, 2000 - ACS Publications
… The solubility of sodium dimethyl isophthalate-5-sulfonate in … on the solubility of sodium dimethyl isophthalate-5-sulfonate … Sodium dimethyl isophthalate-5-sulfonate, C 10 H 9 O 7 SNa …
Number of citations: 116 pubs.acs.org
B Michalczuk, L Moravský, P Papp, P Mach… - Physical Chemistry …, 2019 - pubs.rsc.org
… – DMP (ortho – isomer), dimethyl isophthalate – DMIP (meta) and dimethyl terephthalate – DMTP (… : dimethyl isophthalate 99%, dimethyl phthalate 99%, and dimethyl terephthalate 99%. …
Number of citations: 12 pubs.rsc.org

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